molecular formula C18H25N3O4S2 B2437678 3,4,5-triethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 393571-52-3

3,4,5-triethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2437678
CAS RN: 393571-52-3
M. Wt: 411.54
InChI Key: QHSWTDRBKFWMOF-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with three ethoxy groups and an amide group that is further substituted with a 1,3,4-thiadiazol-2-yl group and an isopropylthio group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide core provides a planar, aromatic region, while the ethoxy, isopropylthio, and 1,3,4-thiadiazol-2-yl groups add steric bulk and potential sites for intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The amide group might participate in condensation or hydrolysis reactions, while the thiadiazole ring might undergo reactions at the sulfur or nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple ethoxy groups might increase its solubility in organic solvents, while the amide group could form hydrogen bonds .

Scientific Research Applications

Synthesis and Characterization

Research on thiadiazole derivatives, such as the synthesis of thiadiazolobenzamide and its complexes with Ni and Pd, highlights the interest in these compounds for their unique structural and potentially catalytic properties. The synthesis processes often involve cyclization reactions and the formation of new bonds between sulfur and nitrogen atoms, showcasing the compounds' versatility in organic synthesis and coordination chemistry (Adhami et al., 2012).

Anticancer Activity

The anticancer evaluation of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives indicates that thiadiazole scaffolds can be crucial in developing novel anticancer agents. These compounds were synthesized using microwave-assisted methods and exhibited promising in vitro activity against various human cancer cell lines, suggesting their potential use in cancer therapy (Tiwari et al., 2017).

Antimicrobial and Antifungal Agents

The preparation of 3,5-disubstituted 1,2,4-thiadiazoles by oxidative dimerization of thioamides illustrates their potential as antimicrobial and antifungal agents. These compounds were synthesized in high yields and could contribute to the development of new treatments for infections caused by bacteria and fungi (Takikawa et al., 1985).

Mechanism of Action

Without specific biological or pharmacological data, it’s difficult to predict the mechanism of action of this compound .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity .

properties

IUPAC Name

3,4,5-triethoxy-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S2/c1-6-23-13-9-12(10-14(24-7-2)15(13)25-8-3)16(22)19-17-20-21-18(27-17)26-11(4)5/h9-11H,6-8H2,1-5H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSWTDRBKFWMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-triethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide

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